

Application Notes and Protocols: N-Chloroacetanilide in Undergraduate Chemistry Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Chloroacetanilide

Cat. No.: B1580650

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of **N-Chloroacetanilide** in common undergraduate organic chemistry experiments. The following sections include experimental procedures, data presentation, and safety precautions.

Synthesis of p-Chloroacetanilide via the Orton Rearrangement of N-Chloroacetanilide

This experiment is a classic example of an electrophilic aromatic substitution reaction, specifically a chlorination, and introduces students to the concept of rearrangement reactions. **N-Chloroacetanilide** is first synthesized from acetanilide and then rearranged to the more stable p-chloroacetanilide isomer in the presence of an acid catalyst.

Experimental Data

Parameter	Value	Reference
Molar Mass of Acetanilide	135.17 g/mol	N/A
Molar Mass of N-Chloroacetanilide	169.61 g/mol	[1]
Molar Mass of p-Chloroacetanilide	169.61 g/mol	[2]
Melting Point of Acetanilide	113-115 °C	N/A
Melting Point of N-Chloroacetanilide	91 °C	N/A
Melting Point of p-Chloroacetanilide	176-178 °C	N/A
Typical Yield of N-Chloroacetanilide	98.9%	[1]
Typical Yield of p-Chloroacetanilide	High	[3]

Experimental Protocols

Part A: Synthesis of **N-Chloroacetanilide** from Acetanilide

This procedure is adapted from a method utilizing trichloroisocyanuric acid as the chlorinating agent.[4]

Materials:

- Acetanilide
- Trichloroisocyanuric acid
- Dichloromethane
- Acetone

- Saturated sodium bicarbonate solution
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve acetanilide in a mixture of dichloromethane and acetone (a common ratio is 1:5:0.4 by moles of acetanilide to volumes of dichloromethane and acetone).[4]
- Cool the mixture in an ice bath to 0-10 °C with stirring.[4]
- Slowly add trichloroisocyanuric acid in portions, maintaining the temperature between 0-10 °C. The molar ratio of acetanilide to trichloroisocyanuric acid should be approximately 1:0.5. [4]
- After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.[4]
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain crude **N-chloroacetanilide**.

Part B: The Orton Rearrangement of **N-Chloroacetanilide** to p-Chloroacetanilide

This acid-catalyzed rearrangement is a key transformation in this experimental sequence.[\[5\]](#)

Materials:

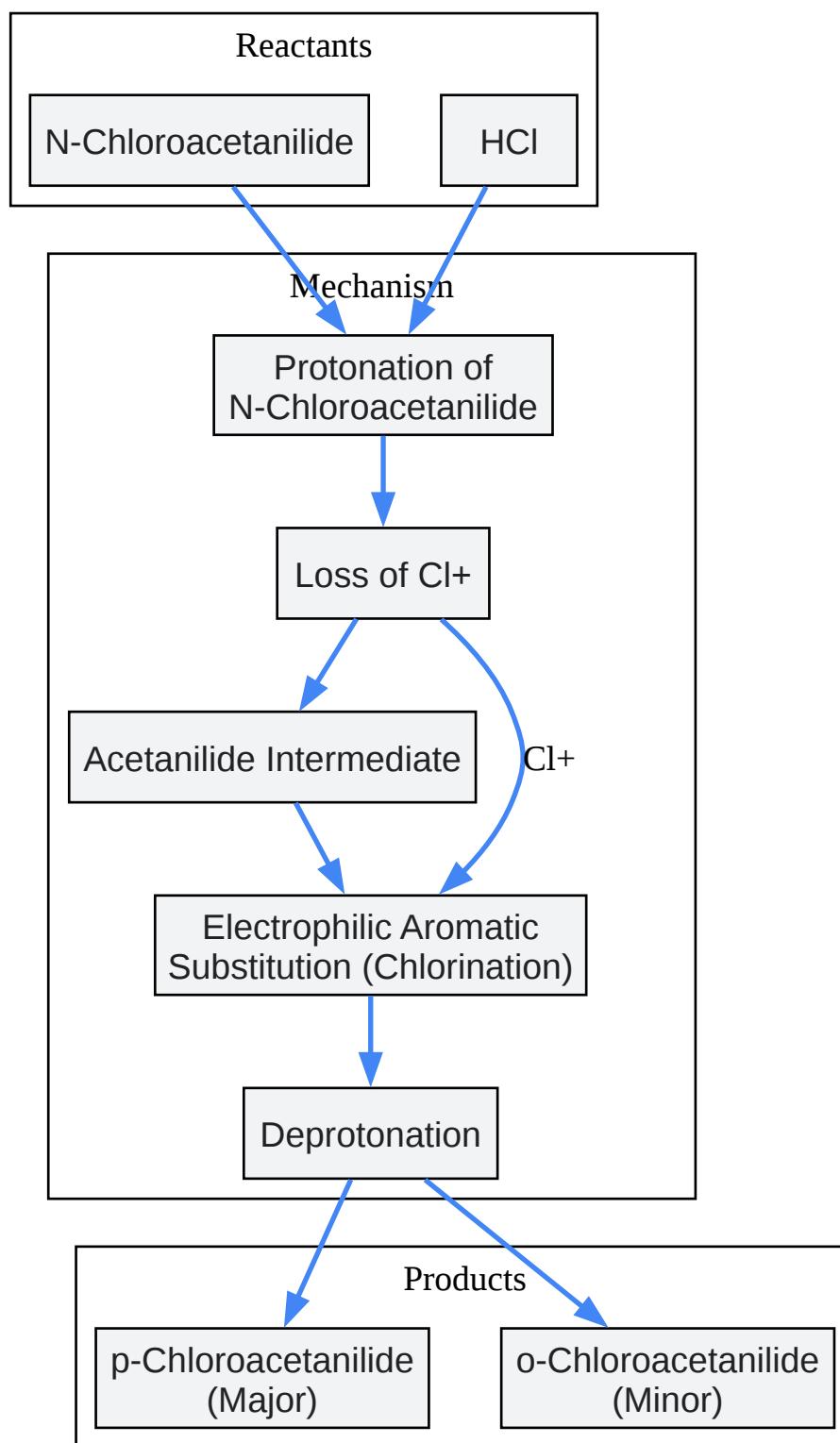
- **N-Chloroacetanilide** (from Part A)
- Glacial acetic acid
- Concentrated hydrochloric acid
- Erlenmeyer flask
- Stirring apparatus
- Ice bath
- Büchner funnel and filter flask

Procedure:

- Dissolve the crude **N-chloroacetanilide** in glacial acetic acid in an Erlenmeyer flask.
- Cool the solution in an ice bath.
- Slowly add a catalytic amount of concentrated hydrochloric acid while stirring.
- Continue stirring the mixture at room temperature. The progress of the rearrangement can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, pour the mixture over crushed ice.
- Collect the precipitated p-chloroacetanilide by vacuum filtration using a Büchner funnel.
- Wash the solid with cold water.
- Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure p-chloroacetanilide.
- Dry the crystals, weigh them, and calculate the percent yield.

- Characterize the product by determining its melting point and acquiring its IR and NMR spectra.

Characterization of p-Chloroacetanilide


- Melting Point: 176-178 °C
- Appearance: White to off-white crystalline powder.[\[2\]](#)
- Infrared (IR) Spectrum (KBr disc): Key absorptions include N-H stretching, C=O (amide I) stretching, and C-Cl stretching.
- ^1H NMR Spectrum (in DMSO-d6): Expected signals include a singlet for the methyl protons, a doublet for the aromatic protons ortho to the NHCOCH_3 group, a doublet for the aromatic protons ortho to the chlorine atom, and a singlet for the N-H proton.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of p-chloroacetanilide.

[Click to download full resolution via product page](#)

Caption: Mechanism of the Orton Rearrangement.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[6][7]

- **N-Chloroacetanilide:** May be corrosive to metals and cause severe skin burns and eye damage. Handle with care.[6]
- **p-Chloroacetanilide:** May cause skin, eye, and respiratory tract irritation.[2][8]
- **Trichloroisocyanuric acid:** A strong oxidizing agent. Keep away from combustible materials.
- **Dichloromethane:** A volatile and potentially carcinogenic solvent.
- **Hydrochloric Acid and Glacial Acetic Acid:** Corrosive. Handle with extreme care.

Spill and Waste Disposal: Clean up spills immediately, observing all safety precautions.[6]

Dispose of all chemical waste in appropriately labeled containers as per institutional guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-CHLOROACETANILIDE synthesis - chemicalbook [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. CN112358413A - Preparation method of N-chloroacetanilide - Google Patents [patents.google.com]
- 5. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. fishersci.com [fishersci.com]

- To cite this document: BenchChem. [Application Notes and Protocols: N-Chloroacetanilide in Undergraduate Chemistry Experiments]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1580650#use-of-n-chloroacetanilide-in-undergraduate-chemistry-experiments>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com